molecular formula C10H11ClN2O2 B2996908 2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid CAS No. 56930-72-4

2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid

Cat. No.: B2996908
CAS No.: 56930-72-4
M. Wt: 226.66
InChI Key: YNFKZONCUONSFE-UHFFFAOYSA-N
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Description

2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position, a pyrrolidine ring at the 6-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Pyrrolidine Substitution: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where pyrrolidine reacts with the appropriate pyridine derivative.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide (CO₂).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Chemical Biology: It is employed in the design of chemical probes for studying biological pathways.

    Industrial Chemistry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in the active site of enzymes, while the pyrrolidine ring can form hydrogen bonds or hydrophobic interactions. The carboxylic acid group can participate in ionic interactions with positively charged residues, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(morpholin-4-yl)pyridine-4-carboxylic acid: Similar structure with a morpholine ring instead of a pyrrolidine ring.

    2-Chloro-6-(piperidin-1-yl)pyridine-4-carboxylic acid: Similar structure with a piperidine ring instead of a pyrrolidine ring.

    2-Chloro-6-(azetidin-1-yl)pyridine-4-carboxylic acid: Similar structure with an azetidine ring instead of a pyrrolidine ring.

Uniqueness

2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties that influence its reactivity and binding affinity to molecular targets. The combination of the chlorine atom, pyrrolidine ring, and carboxylic acid group provides a distinct chemical profile that can be exploited in the design of novel bioactive compounds.

Properties

IUPAC Name

2-chloro-6-pyrrolidin-1-ylpyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-8-5-7(10(14)15)6-9(12-8)13-3-1-2-4-13/h5-6H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFKZONCUONSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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